3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzothiophene ring, a thiadiazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as chloroacetyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA, proteins, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: A compound with similar structural features, used as an impurity standard in pharmaceutical testing.
Uniqueness
3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide stands out due to its unique combination of a benzothiophene ring, a thiadiazole ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H16ClN3O3S2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-chloro-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-26-13-8-7-11(9-14(13)27-2)10-16-23-24-20(29-16)22-19(25)18-17(21)12-5-3-4-6-15(12)28-18/h3-9H,10H2,1-2H3,(H,22,24,25) |
InChI Key |
XJNJXABTSKUNNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC |
Origin of Product |
United States |
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